Comparative Synthesis Yields: 4-Chloro vs. 6-Chloro-2-hydrazinylbenzothiazole
The synthesis of 4-chloro-2-hydrazinylbenzo[d]thiazole via the reaction of 4-chloro-2-aminobenzothiazole with hydrazine hydrate proceeds with an isolated yield of 78% and a melting point of 232-235°C . In contrast, the synthesis of its 6-chloro regioisomer, 6-chloro-2-hydrazinylbenzothiazole, from 2-amino-6-chlorobenzothiazole typically achieves lower yields in the range of 55-65% under similar reflux conditions in ethanol [1].
| Evidence Dimension | Synthetic Yield |
|---|---|
| Target Compound Data | 78% yield, m.p. 232-235°C |
| Comparator Or Baseline | 6-Chloro-2-hydrazinylbenzothiazole: 55-65% yield |
| Quantified Difference | 13-23% absolute higher yield for the 4-chloro regioisomer |
| Conditions | Reaction of respective 2-aminobenzothiazole with hydrazine hydrate in refluxing ethanol |
Why This Matters
The 4-chloro regioisomer's higher synthetic yield translates directly to lower cost-per-gram in procurement and greater efficiency in multi-step syntheses, making it the preferred building block for scaffold derivatization.
- [1] Tapchiyduochocvietnam.vn. (2024). Tổng hợp và khảo sát hoạt tính kháng nấm, kháng khuẩn của một số dẫn chất 6-cloro-2-hydrazinylbenzothiazol. View Source
